6-Methoxy-2-[3-(4-methoxyphenyl)isoxazol-5-yl]-6-methylheptan-2-ol
Description
Properties
IUPAC Name |
6-methoxy-2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-6-methylheptan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-18(2,23-5)11-6-12-19(3,21)17-13-16(20-24-17)14-7-9-15(22-4)10-8-14/h7-10,13,21H,6,11-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXHWNVRVJRDKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCC(C)(C1=CC(=NO1)C2=CC=C(C=C2)OC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901140333 | |
| Record name | α-(4-Methoxy-4-methylpentyl)-3-(4-methoxyphenyl)-α-methyl-5-isoxazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901140333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890093-08-0 | |
| Record name | α-(4-Methoxy-4-methylpentyl)-3-(4-methoxyphenyl)-α-methyl-5-isoxazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890093-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-(4-Methoxy-4-methylpentyl)-3-(4-methoxyphenyl)-α-methyl-5-isoxazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901140333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
1,3-Dipolar Cycloaddition Strategy
The isoxazole ring is constructed via reaction between a nitrile oxide and a terminal alkyne. For the 4-methoxyphenyl variant:
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Nitrile oxide generation : Chlorination of 4-methoxybenzaldoxime using N-chlorosuccinimide (NCS) in dichloromethane yields 4-methoxybenzohydroximoyl chloride.
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Cycloaddition : Reaction with propiolic acid derivatives (e.g., methyl propiolate) in toluene at 80°C forms the isoxazole ring.
Key Data :
β-Diketone Cyclization Approach
Alternative synthesis involves hydroxylamine-induced cyclization of β-diketones:
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β-Diketone preparation : Condensation of 4-methoxyacetophenone with ethyl acetoacetate under basic conditions.
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Cyclization : Treatment with hydroxylamine hydrochloride in ethanol/water (3:1) at reflux.
Assembly of the 6-Methoxy-6-methylheptan-2-ol Backbone
Grignard Reagent-Mediated Alkylation
The tertiary alcohol is synthesized via ketone alkylation using methylmagnesium bromide. A representative protocol from involves:
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Substrate : Methyl 3-bromopropanoate (1.0 eq) in tetrahydrofuran (THF).
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Reagent : Methylmagnesium bromide (3.0 eq) added at 0°C, stirred at room temperature for 16h.
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Workup : Quenching with NH₄Cl, extraction with ethyl acetate, and column chromatography.
Optimization Data :
| Solvent | Temperature | Time (h) | Yield |
|---|---|---|---|
| THF | 0°C → RT | 16 | 48.9% |
| Diethyl ether | -20°C | 1 | 71.7% |
| Diethyl ether | 0°C → RT | 2 | 65% |
Higher yields in diethyl ether correlate with improved reagent solubility and reduced side reactions.
Methoxy Group Installation
The 6-methoxy group is introduced via:
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Williamson Ether Synthesis : SN2 reaction of a bromide intermediate (e.g., 6-bromo-6-methylheptan-2-ol) with sodium methoxide in methanol.
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Mitsunobu Reaction : If a hydroxyl group is present, use of diethyl azodicarboxylate (DEAD) and triphenylphosphine with methanol.
Coupling of Isoxazole and Heptanol Fragments
Nucleophilic Substitution
The isoxazole-bearing bromide reacts with the heptanol core under basic conditions:
Transition Metal-Catalyzed Cross-Coupling
Palladium-mediated Suzuki-Miyaura coupling for advanced functionalization:
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Boronated isoxazole : Prepared via iridium-catalyzed C–H borylation.
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Coupling Partner : 6-methoxy-6-methylheptan-2-ol-derived triflate.
Critical Analysis of Synthetic Routes
Yield Comparison Across Methodologies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the isoxazole ring or the methoxy groups, potentially leading to the formation of hydroxyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity
- Anti-inflammatory Effects
- Neuroprotective Properties
Pharmacological Insights
- Mechanism of Action
- Bioavailability and Metabolism
Material Science Applications
- Polymer Chemistry
- Nanotechnology
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of 6-Methoxy-2-[3-(4-methoxyphenyl)isoxazol-5-yl]-6-methylheptan-2-ol against various bacterial strains. Results indicated a notable reduction in bacterial growth, suggesting its potential as an antimicrobial agent.
Case Study 2: Neuroprotective Screening
In vitro assays demonstrated that the compound could reduce neuronal cell death induced by oxidative stress, highlighting its neuroprotective potential.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-[3-(4-methoxyphenyl)isoxazol-5-yl]-6-methylheptan-2-ol involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for its targets, contributing to its overall efficacy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Groups
Target Compound vs. Isoxazoline Derivatives ()
The compound described in -(2-acetyloxy-substitutedphenyl)-4-benzoyl-5-[2-mercapto-4-(2’-acetyloxy-substitutedphenyl)imidazolo]-Δ²-isoxazoline, shares structural similarities with the target molecule, particularly in the presence of an isoxazole/isoxazoline heterocycle and methoxy/acetyloxy substituents. Key differences include:
- Substituent Effects : The acetyloxy and mercapto groups in ’s compound likely reduce solubility in polar solvents compared to the target’s methoxy and hydroxyl groups.
Target Compound vs. Oxadiazole Derivatives ()
2-Methylthio-5-(2-phenyl)phenyl-1,3,4-oxadiazole () features an oxadiazole ring, which is more electron-deficient than isoxazole. This difference impacts intermolecular interactions:
- Hydrogen Bonding : The target’s hydroxyl group enables stronger hydrogen bonding (e.g., O–H···N/O interactions) compared to the methylthio group in , which primarily engages in weaker van der Waals interactions .
Target Compound vs. Chromenol Derivatives ()
6-(7-Methoxy-?-chromen-3-yl)-1,3-benzodioxol-5-ol () contains a benzodioxole ring and chromen system. While both compounds have methoxy groups, the chromenol’s fused aromatic system enhances π-π stacking, unlike the target’s aliphatic heptanol backbone .
Physicochemical Properties
Melting Points and Stability
- ’s isoxazoline derivative melts at 138°C, indicative of a stable crystalline lattice reinforced by hydrogen bonds (e.g., N–H···O) and π-stacking .
- The target compound’s hydroxyl and methoxy groups could promote similar stability, though steric hindrance from the heptanol backbone might lower its melting point relative to .
Solubility and Bioavailability
Computational and Analytical Insights
- Density Functional Theory (DFT) : Methods described in and could model the target’s electronic structure, predicting regioselectivity in reactions or hydrogen-bonding networks .
- Crystallography : SHELX () is widely used for resolving complex structures like the target compound, particularly if crystalline .
Biological Activity
6-Methoxy-2-[3-(4-methoxyphenyl)isoxazol-5-yl]-6-methylheptan-2-ol is a novel compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various studies and findings.
Antimicrobial Activity
Research has indicated that derivatives of isoxazole, including those similar to 6-Methoxy-2-[3-(4-methoxyphenyl)isoxazol-5-yl]-6-methylheptan-2-ol, exhibit significant antimicrobial properties. A study evaluated a series of benzofuran-isoxazole hybrids for their antibacterial and antifungal activities. The findings revealed that certain derivatives displayed high activity against various bacterial strains when compared to standard antibiotics such as gentamicin and nystatin .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of compounds related to 6-Methoxy-2-[3-(4-methoxyphenyl)isoxazol-5-yl]-6-methylheptan-2-ol. For instance, a related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), demonstrated significant anti-inflammatory effects in models of Alzheimer's disease. MMPP treatment reduced amyloid-beta accumulation and improved cognitive function in mice subjected to lipopolysaccharide (LPS)-induced neuroinflammation . This suggests that similar mechanisms may be applicable to the compound .
The biological activity of 6-Methoxy-2-[3-(4-methoxyphenyl)isoxazol-5-yl]-6-methylheptan-2-ol may be attributed to its interaction with specific molecular targets. Isoxazole derivatives often modulate enzyme activity or receptor interactions, leading to altered signaling pathways associated with inflammation and neuroprotection. For instance, the inhibition of STAT3 activation has been linked to reduced neuroinflammation and amyloidogenesis .
Study 1: Antibacterial Efficacy
A comparative study involving various isoxazole derivatives demonstrated that compounds structurally similar to 6-Methoxy-2-[3-(4-methoxyphenyl)isoxazol-5-yl]-6-methylheptan-2-ol exhibited IC50 values ranging from 10 μM to 30 μM against Gram-positive bacteria, indicating moderate antibacterial activity .
Study 2: Neuroprotective Properties
In vivo studies on MMPP showed that administration at doses of 5 mg/kg significantly improved memory retention in LPS-treated mice. The treatment group exhibited a marked decrease in inflammatory markers such as COX-2 and iNOS compared to controls . This supports the hypothesis that similar compounds may have protective effects against neurodegenerative conditions.
Q & A
Q. What PPE and engineering controls are mandated for handling this compound in aerosol-generating procedures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
